molecular formula C8H8N2O B8791530 3-((Aminooxy)methyl)benzonitrile

3-((Aminooxy)methyl)benzonitrile

Cat. No.: B8791530
M. Wt: 148.16 g/mol
InChI Key: GIEXPVFSRYSOJI-UHFFFAOYSA-N
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Description

3-((Aminooxy)methyl)benzonitrile is a benzonitrile derivative featuring an aminooxy-methyl (-CH₂-O-NH₂) substituent at the 3-position of the aromatic ring. The aminooxy group confers unique reactivity, such as the ability to form oxime linkages or act as a nucleophile, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(aminooxymethyl)benzonitrile

InChI

InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2

InChI Key

GIEXPVFSRYSOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to yield the desired nitrile compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using ionic liquids as solvents and catalysts. This approach not only enhances the reaction efficiency but also simplifies the separation and purification processes. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to achieve high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-((Aminooxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-((Aminooxy)methyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Aminooxy)methyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Substituent Effects on Reactivity and Bioactivity

Aminomethyl vs. Aminooxymethyl Groups
  • 3-(Aminomethyl)benzonitrile (C₈H₈N₂): The aminomethyl (-CH₂-NH₂) group enables hydrogen bonding and protonation at physiological pH, enhancing solubility and target interactions. This compound is commercially available with >97% purity .
  • Unlike the aminomethyl analog, it may form stable oximes with carbonyl groups, useful in prodrug design .
Methylamino and Piperazinyl Derivatives
  • 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (C₁₃H₁₇N₃): The piperazine ring adds bulk and basicity, improving solubility in acidic environments. This derivative has a molecular weight of 215.30 g/mol and is used in receptor-binding studies .
Sulfur-Containing Analogs
  • 3-([(2-Aminoethyl)sulfanyl]methyl)benzonitrile (C₁₀H₁₂N₂S): The thioether (-S-CH₂-) linkage introduces sulfur, which may enhance metal coordination or redox activity. This compound has a predicted density of 1.15 g/cm³ and a boiling point of 341.3°C .

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group
3-((Aminooxy)methyl)benzonitrile C₈H₇N₂O 147.16 (theoretical) N/A -CH₂-O-NH₂
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 N/A -CH₂-NH₂
3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile C₁₃H₁₇N₃ 215.30 N/A -CH₂-piperazine
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile C₁₆H₉FNO₂ 282.26 430.1 Fluoro, isobenzofuranone

Key Observations :

  • Bulky substituents (e.g., piperazine) increase molecular weight and may reduce diffusion rates .
  • Fluorinated analogs (e.g., 2-fluoro-5-...benzonitrile) exhibit higher boiling points due to increased polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((Aminooxy)methyl)benzonitrile, and how can intermediates be characterized?

  • Methodological Answer : Synthesis often involves functionalization of benzonitrile derivatives. For example, reductive amination or nucleophilic substitution can introduce the aminooxy group. A related compound, 3-(Aminomethyl)benzonitrile, is synthesized via palladium-catalyzed coupling or boronate intermediates, as seen in arylboronic ester derivatives . Characterization typically employs 1^1H/13^13C NMR to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation, as demonstrated in analogous benzonitrile syntheses .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC with UV detection, while structural confirmation combines NMR (e.g., 1^1H chemical shifts for nitrile and aminooxy groups) and FT-IR spectroscopy (C≡N stretch ~2220 cm1^{-1}). For example, copolymers synthesized in benzonitrile solutions were analyzed using 1^1H NMR to resolve sequence distributions, a technique adaptable to nitrile-containing small molecules .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety data sheets for structurally similar nitriles (e.g., 3-(3-Thienyl)benzonitrile) recommend avoiding inhalation/contact, using PPE (gloves, goggles), and storing in sealed containers under inert gas. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in drug design?

  • Methodological Answer : Molecular docking and DFT calculations predict interactions between the aminooxy group and biological targets. For instance, computational design strategies were used to develop benzonitrile derivatives as amyloid-beta inhibitors by simulating binding affinities to hydrophobic pockets . MD simulations can further evaluate solvation effects and conformational stability .

Q. What analytical techniques resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer : Conflicting data on regioselectivity or byproduct formation can be addressed using tandem MS/MS for fragment ion analysis and 15^15N isotopic labeling to track aminooxy group participation. For example, stereochemical discrepancies in benzonitrile-based copolymers were resolved via 13^13C NMR triad sequence analysis .

Q. How does the crystal structure of this compound derivatives inform solid-state reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., orthorhombic Pca21_1 symmetry in a related benzonitrile crystal) reveals bond angles and packing interactions that influence photostability and mechanochemical behavior. This data guides the design of co-crystals for enhanced bioavailability .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with LC-MS monitor degradation pathways. For example, nitrile hydrolysis to carboxylic acids under basic conditions can be suppressed using sterically hindered solvents like benzonitrile, as shown in ATRP polymerization media .

Q. How can this compound be functionalized for use in bioconjugation or prodrug synthesis?

  • Methodological Answer : The aminooxy group enables oxime ligation with ketones/aldehydes. A study on 4-formyl-3-methoxybenzonitrile demonstrated efficient conjugation with hydroxylamine derivatives under mild pH 5–6 conditions, a method adaptable for antibody-drug conjugates .

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